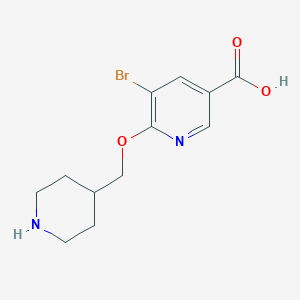

5-Bromo-6-(piperidin-4-ylmethoxy)nicotinic acid

描述

Historical Context of Nicotinic Acid Derivatives

The historical development of nicotinic acid derivatives traces back to the fundamental discovery of nicotinic acid itself, which was first extracted from liver tissue by biochemist Conrad Elvehjem in 1937. Elvehjem initially referred to this compound as the "pellagra-preventing factor" and the "anti-blacktongue factor," establishing the foundation for understanding the biological significance of pyridine-3-carboxylic acid structures. The term "niacin" was derived from "nicotinic acid vitamin" in 1942, when the United States Government adopted this terminology to avoid public confusion with the toxic compound nicotine. This historical naming convention reflects the early recognition of nicotinic acid's essential biological functions and the need to distinguish beneficial pyridine derivatives from harmful ones.

Throughout the mid-20th century, research into nicotinic acid derivatives expanded significantly as scientists recognized their potential for therapeutic applications beyond vitamin deficiency prevention. The structural basis of nicotinic acid, belonging to the pyridinecarboxylic acid group with formula C6H5NO2, provided a versatile scaffold for chemical modifications. Early synthetic efforts focused on simple substitutions and functional group modifications, laying the groundwork for more complex derivatives like 5-Bromo-6-(piperidin-4-ylmethoxy)nicotinic acid.

The evolution of synthetic methodologies has enabled increasingly sophisticated modifications of the basic nicotinic acid structure. Modern derivatives incorporate diverse functional groups, including halogen substitutions, ether linkages, and heterocyclic moieties, as exemplified by compounds such as 5-bromonicotinic acid with Chemical Abstracts Service number 20826-04-4. These structural elaborations have opened new avenues for pharmaceutical research and expanded the therapeutic potential of nicotinic acid-based compounds.

Significance of Pyridine-Based Compounds in Chemical Research

Pyridine-based compounds occupy a central position in contemporary chemical research due to their exceptional versatility and biological activity profiles. The nitrogen-bearing heterocycle pyridine serves as a privileged scaffold that has been consistently incorporated into diverse drug candidates approved by regulatory agencies worldwide. This fundamental structural unit attracts significant attention from researchers across multiple disease states owing to its ease of chemical modification and extensive potential for biological testing.

The significance of pyridine derivatives extends beyond their pharmaceutical applications to encompass fundamental aspects of chemical reactivity and molecular recognition. Pyridine derivatives demonstrate considerable biological applications including anticonvulsant, antimicrobial, anticancer, and antidiabetic activities. This broad spectrum of biological effects has stimulated intensive research efforts to synthesize varied pyridine derivatives with enhanced specificity and potency.

Contemporary research demonstrates that pyridine-containing molecular frameworks exhibit unique clinical relevance across a wide range of therapeutic areas. The structural diversity achievable through modifications of the pyridine ring system enables researchers to fine-tune pharmacological properties while maintaining the core biological activity associated with the heterocyclic nucleus. Recent investigations have focused particularly on position-specific substitutions that can dramatically alter biological activity and selectivity profiles.

The chemical reactivity of pyridine derivatives provides additional advantages for synthetic chemistry applications. Novel synthetic approaches, including environmentally friendly methodologies, have been developed specifically for pyridine derivative preparation. These innovations enable the efficient production of complex structures like this compound while minimizing environmental impact and maximizing synthetic efficiency.

Classification within Pyridine-Piperidine Alkaloids

This compound belongs to the pyridine-piperidine alkaloid family, a structurally diverse group characterized by the presence of both pyridine and piperidine ring systems. The fundamental relationship between these structural elements stems from the fact that upon reduction, the tertiary base pyridine converts into the secondary base piperidine. These two nuclei form the structural basis for this alkaloid group, which encompasses three main categories: derivatives of piperidine, derivatives of nicotinic acid, and derivatives containing both pyridine and pyrolidine ring systems.

The biosynthetic pathways leading to pyridine-piperidine alkaloids demonstrate the natural occurrence and biological significance of these structural combinations. In biological systems, ornithine serves as a precursor that can be incorporated into alkaloid structures through complex enzymatic transformations. The incorporation process results in symmetric labeling patterns and involves key intermediates such as putrescine, N-methylputrescine, and N-methylaminobutanal. The N-methylpyrrolinium ion represents a crucial intermediate in these biosynthetic pathways, highlighting the intricate chemical transformations that occur naturally to produce these compound types.

Within this classification system, this compound represents a synthetic derivative that combines structural elements from multiple alkaloid categories. The compound incorporates a nicotinic acid backbone, characteristic of the second alkaloid group, while featuring a piperidine moiety through an ether linkage. This structural combination places it at the intersection of natural alkaloid chemistry and synthetic medicinal chemistry, representing a designed molecule that leverages the biological activity associated with both structural components.

The specific substitution pattern observed in this compound demonstrates advanced synthetic approaches to alkaloid modification. The bromine substitution at position 5 and the piperidin-4-ylmethoxy group at position 6 create a unique chemical environment that may enhance biological activity or selectivity compared to simpler alkaloid structures. This level of structural sophistication reflects contemporary approaches to drug design that build upon natural alkaloid frameworks while incorporating modern medicinal chemistry principles.

Current Research Landscape and Applications

The contemporary research landscape surrounding this compound reflects broader trends in nicotinic acid derivative research, which has experienced significant growth across multiple therapeutic areas. Recent studies have demonstrated that innovative nicotinic acid derivatives exhibit promising anti-inflammatory activities, with some compounds showing superior performance compared to standard pharmaceutical agents. These research findings indicate that structural modifications of the nicotinic acid scaffold can yield compounds with enhanced biological activity and improved therapeutic profiles.

Current investigations into nicotinic acid derivatives focus particularly on their potential as enzyme inhibitors and receptor modulators. Novel nicotinic acid derivatives targeting specific enzymatic pathways have shown micromolar inhibition activities against therapeutically relevant targets. The mechanistic studies reveal that promising compounds often operate through noncompetitive inhibition mechanisms, offering distinct advantages for biological function regulation compared to competitive inhibitors. These mechanistic insights provide valuable guidance for further structural optimization and therapeutic development.

The synthetic methodologies employed in current research emphasize both efficiency and environmental sustainability. Green synthetic approaches, including innovative solvent systems and catalytic processes, have been developed specifically for nicotinic acid derivative preparation. These methodological advances enable the production of complex structures while minimizing environmental impact and maximizing synthetic yields, making the research more economically viable and environmentally responsible.

Research applications for compounds like this compound span multiple scientific disciplines, from basic chemical research to applied pharmaceutical development. The compound serves as a building block for more complex molecular structures and as a reagent in organic synthesis applications. Biological research applications include enzyme inhibition studies and receptor binding investigations, leveraging the structural similarity to biologically active molecules. Medical research explores potential therapeutic applications, particularly in areas such as neurological disorder treatment, while industrial applications focus on material development and pharmaceutical intermediate production.

The integration of computational methods with experimental research has enhanced the understanding of structure-activity relationships for nicotinic acid derivatives. Molecular docking studies provide insights into binding interactions with biological targets, while in vitro and in vivo evaluation protocols enable comprehensive assessment of biological activity and therapeutic potential. These integrated approaches facilitate the rational design of improved compounds and accelerate the translation of research findings into practical applications.

属性

IUPAC Name |

5-bromo-6-(piperidin-4-ylmethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O3/c13-10-5-9(12(16)17)6-15-11(10)18-7-8-1-3-14-4-2-8/h5-6,8,14H,1-4,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRIVGOXAKBRDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=C(C=C(C=N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 5-Bromo-6-(piperidin-4-ylmethoxy)nicotinic acid typically involves several stepsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

化学反应分析

5-Bromo-6-(piperidin-4-ylmethoxy)nicotinic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

科学研究应用

5-Bromo-6-(piperidin-4-ylmethoxy)nicotinic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, including its effects on various cellular pathways and its potential as a therapeutic agent.

Medicine: Research is ongoing to explore its potential use in the treatment of diseases such as cancer, neurological disorders, and inflammatory conditions.

Industry: It is used in the development of new materials and chemical processes, particularly in the field of materials science.

作用机制

The mechanism of action of 5-Bromo-6-(piperidin-4-ylmethoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence cellular signaling pathways and gene expression.

相似化合物的比较

5-Bromo-6-hydroxynicotinic acid

- Structure : Differs by having a hydroxyl group instead of the piperidin-4-ylmethoxy substituent.

- Molecular Formula: C₆H₄BrNO₃ (vs. C₁₁H₁₃BrN₂O₃ for the target compound).

- It is used as a precursor in synthesizing brominated pyridine derivatives .

5-Bromo-6-methoxynicotinic acid

- Structure : Methoxy group at the 6-position.

- Molecular Formula: C₇H₆BrNO₃.

- Key Properties : The methoxy group enhances lipophilicity (logP ~1.2) compared to the hydroxyl analog, improving membrane permeability. However, the absence of a basic nitrogen (as in the piperidine group) may reduce solubility in acidic environments .

5-Bromo-6-(cyclohexyloxy)nicotinic acid

- Structure : Cyclohexyloxy substituent at the 6-position.

- Molecular Formula: C₁₂H₁₄BrNO₃.

- However, the lack of a basic nitrogen limits its interaction with charged biological targets compared to the piperidine analog .

Functional Analogues

Nicotinic Acid (Vitamin B3)

- Structure : Lacks bromine and substituents at the 5- and 6-positions.

- Key Differences: Nicotinic acid is a well-known lipid-lowering agent but requires high doses (1–3 g/day), leading to side effects like flushing. Brominated derivatives like the target compound are designed for enhanced potency and reduced dosing requirements .

5-Bromo-2-(piperidin-1-yl)nicotinic acid

- Structure : Piperidine substituent at the 2-position instead of the 6-position.

- Key Differences : Positional isomerism affects binding affinity. The 6-substituted analog may exhibit better steric alignment with target enzymes (e.g., phosphodiesterases) due to spatial orientation .

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight | Substituent (6-position) | Key Property Differences |

|---|---|---|---|---|

| This compound | C₁₁H₁₃BrN₂O₃ | 317.14 g/mol | Piperidin-4-ylmethoxy | Enhanced solubility and target interaction |

| 5-Bromo-6-hydroxynicotinic acid | C₆H₄BrNO₃ | 218.01 g/mol | Hydroxyl | Higher polarity, lower bioavailability |

| 5-Bromo-6-methoxynicotinic acid | C₇H₆BrNO₃ | 232.03 g/mol | Methoxy | Moderate lipophilicity, metabolic stability |

| 5-Bromo-6-(cyclohexyloxy)nicotinic acid | C₁₂H₁₄BrNO₃ | 316.15 g/mol | Cyclohexyloxy | Increased steric hindrance, reduced metabolism |

Research Findings

- Bioactivity : Piperidine-containing derivatives demonstrate improved inhibition of inflammatory enzymes (e.g., COX-2) compared to hydroxyl or methoxy analogs, attributed to the basic nitrogen’s interaction with catalytic sites .

- Synthetic Utility: 5-Bromo-6-hydroxynicotinic acid serves as a key intermediate for synthesizing the target compound via nucleophilic substitution with piperidin-4-ylmethanol .

- Thermodynamic Stability : Computational studies suggest that the piperidin-4-ylmethoxy group stabilizes the pyridine ring through electron-donating effects, reducing susceptibility to hydrolysis .

生物活性

5-Bromo-6-(piperidin-4-ylmethoxy)nicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including interactions with biological targets, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the chemical formula C₁₂H₁₅BrN₂O₃ and a molecular weight of 315.16 g/mol. Its structure features a bromine atom at the 5-position and a piperidin-4-ylmethoxy group at the 6-position of the nicotinic acid scaffold, which is believed to influence its biological properties significantly.

Biological Activity Overview

Research indicates that this compound acts as a molecular probe in biological studies, influencing cell signaling pathways. Its structure suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which are critical in various neurological processes.

Key Biological Activities

Synthesis Methods

Several synthetic routes for producing this compound have been reported. These methods allow for the customization of the compound for specific research needs:

- Mitsunobu Reaction : This method involves the reaction of 5-bromo-6-chloropyridin-3-ol with BOC-protected piperidine derivatives .

- Suzuki Coupling Reaction : Utilized for introducing various substituents into the compound's structure, enhancing its reactivity and selectivity in biological applications .

Case Studies and Research Findings

Research has focused on the pharmacological profile of this compound through various studies:

常见问题

Q. What are the recommended synthetic routes for 5-Bromo-6-(piperidin-4-ylmethoxy)nicotinic acid?

Methodological Answer: The synthesis typically involves two key steps: (1) bromination of a nicotinic acid precursor and (2) coupling with a piperidinylmethoxy group. For bromination, N-bromosuccinimide (NBS) in acetic acid (80–90°C, 12–24 hrs) is effective for regioselective bromination at the 5-position . The piperidinylmethoxy group is introduced via nucleophilic substitution or Mitsunobu reaction using 4-(hydroxymethyl)piperidine under basic conditions (e.g., NaH in DMF, 60°C) . Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) yields >90% purity. Validate intermediates using ¹H/¹³C NMR and HPLC-UV .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

- ¹H/¹³C NMR : Confirm the presence of the bromine substituent (δ 8.2–8.5 ppm for aromatic protons) and piperidinylmethoxy group (δ 3.5–4.0 ppm for OCH₂) .

- HPLC-MS : Monitor purity (>95%) using a C18 column (acetonitrile/0.1% TFA mobile phase) and verify molecular weight ([M+H]⁺ = 331.03 g/mol) .

- Elemental Analysis : Ensure C, H, N, Br percentages align with theoretical values (e.g., C: 43.52%, H: 4.27%, N: 8.49%) .

Q. What stability considerations are critical for handling this compound?

Methodological Answer:

- Storage : Store at –20°C in a desiccated, light-protected container to prevent hydrolysis of the ester linkage or bromine displacement .

- Solution Stability : Prepare fresh DMSO stock solutions (<1 week old) to avoid decomposition. Monitor via HPLC for degradation peaks (e.g., 6-hydroxynicotinic acid byproduct) .

Q. How can researchers assess its biological activity in enzyme inhibition studies?

Methodological Answer:

- Enzyme Assays : Use a fluorescence-based assay (e.g., NADH depletion) to test inhibition of dehydrogenases. IC₅₀ values <10 µM suggest high potency .

- Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., known inhibitors) to minimize false positives .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in large-scale synthesis?

Methodological Answer: Apply Design of Experiments (DoE) principles:

- Factorial Design : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst (NaH vs. K₂CO₃) to identify optimal conditions .

- Response Surface Methodology : Maximize yield (>85%) while minimizing byproducts (e.g., di-brominated impurities) .

- Scale-Up : Use flow chemistry for safer handling of brominating agents and improved heat dissipation .

Q. How should conflicting data on bioactivity between studies be resolved?

Methodological Answer:

- Purity Verification : Re-analyze batches via LC-MS to rule out impurities (e.g., residual DMF) affecting bioactivity .

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and cross-validate with orthogonal methods (SPR vs. ITC) .

- Meta-Analysis : Compare structural analogs (e.g., 5-Bromo-6-hydroxynicotinic acid) to identify substituent-dependent trends .

Q. What computational methods predict its interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to enzyme active sites (e.g., cytochrome P450). Prioritize poses with ΔG < –8 kcal/mol .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- QSAR Models : Corporate Hammett constants (σ) for the bromine substituent to predict electronic effects on activity .

Q. What strategies mitigate toxicity risks in preclinical studies?

Methodological Answer:

- In Silico Tox Screening : Use ADMET Predictor to flag hepatotoxicity (e.g., CYP3A4 inhibition) or mutagenicity (Ames test alerts) .

- Metabolite Identification : Incubate with liver microsomes (human/rat) and profile via HR-MS/MS to detect reactive intermediates .

- Environmental Impact : Assess biodegradability using OECD 301F guidelines to ensure compliance with green chemistry principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。